molecular formula C22H25N3O4S B2861124 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 851408-25-8

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2861124
CAS No.: 851408-25-8
M. Wt: 427.52
InChI Key: IWSQXXXOPQHLLF-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Sigma-2 Receptor Probe Development
A study on N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) and its analogs revealed that these compounds, through radiolabeling and binding evaluation, have a high affinity for sigma-2 (σ2) receptors. This discovery makes such compounds valuable for investigating σ2 receptors in vitro, potentially leading to insights into their role in neurodegenerative diseases and cancer. The high affinity of RHM-1 compared to its analogs highlights its utility as a σ2 receptor probe (Xu et al., 2005).

Cobalt-promoted Dimerization
Research on the cobalt-promoted dimerization of aminoquinoline benzamides opens pathways for novel chemical syntheses. These methods facilitate the development of cross-coupled products with potential applications in material science and pharmaceutical chemistry. The compatibility with various functional groups and the use of oxygen as a terminal oxidant demonstrate the versatility and efficiency of this approach (Grigorjeva & Daugulis, 2015).

Regioselectivity of N-ethylation
The regioselectivity of N-ethylation in N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was explored, revealing the specific interaction at the nitrogen of the oxoquinoline group. This study, employing DFT methods, contributes to understanding the chemical behavior of such compounds, which is critical for designing more efficient synthetic routes for pharmaceuticals (Batalha et al., 2019).

Cytotoxic Activity of Quinoline Derivatives
The synthesis of quinoline derivatives and their evaluation for cytotoxic activity present significant implications for cancer research. By examining the effects of different side chain positions on biological activity, researchers aim to identify novel compounds with potential therapeutic benefits for cancer treatment. This work underscores the importance of structural diversity in drug discovery and development (Bu et al., 2001).

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-14-5-6-17-13-18(22(27)24-20(17)15(14)2)11-12-23-21(26)16-7-9-19(10-8-16)30(28,29)25(3)4/h5-10,13H,11-12H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSQXXXOPQHLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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